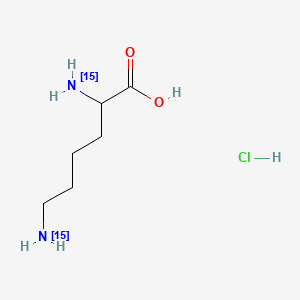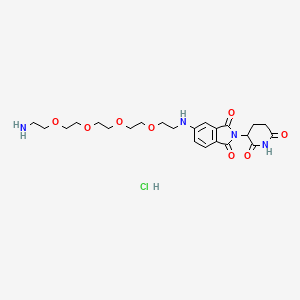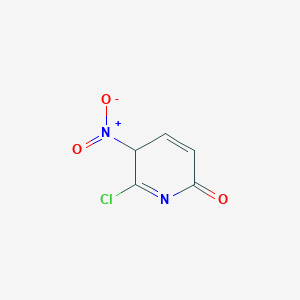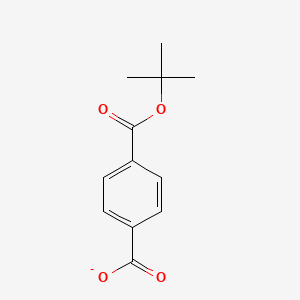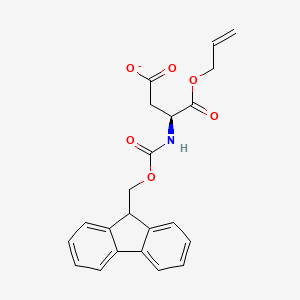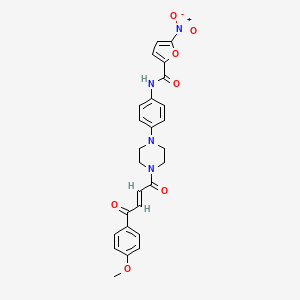
STING Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of STING Degrader-1 involves multiple steps, including the formation of a linker that connects a ligand for STING and a ligand for an E3 ubiquitin ligase. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: STING Degrader-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the molecule’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the molecule’s binding affinity or specificity
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while substitution reactions may yield new derivatives with enhanced properties .
Wissenschaftliche Forschungsanwendungen
STING Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of STING in cellular processes.
Biology: Helps in understanding the mechanisms of innate immune response and the regulation of interferon signaling.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Potential use in the development of new therapeutic agents and as a model compound for designing other PROTACs
Wirkmechanismus
STING Degrader-1 exerts its effects by binding to both the STING protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of STING, marking it for degradation by the proteasome. The degradation of STING leads to the suppression of the type I interferon response, which is beneficial in conditions where this pathway is aberrantly activated .
Vergleich Mit ähnlichen Verbindungen
C-170: A small-molecule STING inhibitor used as a basis for designing other STING degraders.
SP23: The most potent STING degrader among a series of compounds designed for this purpose.
Uniqueness: STING Degrader-1 is unique due to its high potency and specificity for STING, as well as its ability to form a stable ternary complex with the target protein and E3 ligase. This makes it a valuable tool for both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H24N4O7 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
N-[4-[4-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoyl]piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C26H24N4O7/c1-36-21-8-2-18(3-9-21)22(31)10-12-24(32)29-16-14-28(15-17-29)20-6-4-19(5-7-20)27-26(33)23-11-13-25(37-23)30(34)35/h2-13H,14-17H2,1H3,(H,27,33)/b12-10+ |
InChI-Schlüssel |
GGBQOZFIUFEERN-ZRDIBKRKSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



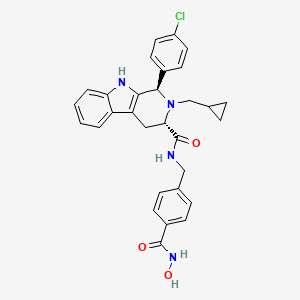
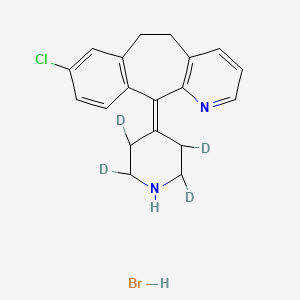
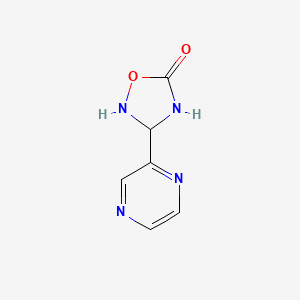
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
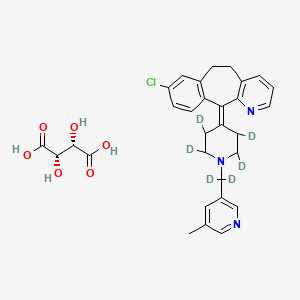
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)

